molecular formula C25H29N3O5 B1595133 Z-Leu-trp-OH CAS No. 53262-00-3

Z-Leu-trp-OH

Cat. No.: B1595133
CAS No.: 53262-00-3
M. Wt: 451.5 g/mol
InChI Key: OCRUSZPWPXFIFZ-UHFFFAOYSA-N
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Description

Z-Leu-trp-OH: , also known as (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl]amino}-3-(1H-indol-3-yl)propanoic acid, is a synthetic dipeptide. It is composed of leucine and tryptophan residues, with a benzyloxycarbonyl (Z) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-trp-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, leucine, to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino group of leucine during the synthesis. The next step involves the coupling of tryptophan to the protected leucine. This is achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the coupling reaction, the peptide is cleaved from the resin and deprotected to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Z-Leu-trp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Z-Leu-trp-OH is widely used in peptide synthesis as a building block for the preparation of longer peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage .

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It is also employed in the development of enzyme inhibitors and substrates for biochemical assays .

Medicine: Its stability and reactivity make it a valuable tool for developing new drugs targeting specific enzymes and receptors .

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also employed in the synthesis of bioactive peptides for various applications .

Mechanism of Action

The mechanism of action of Z-Leu-trp-OH is primarily related to its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with enzymes through its peptide bond and amino acid residues. The leucine and tryptophan residues can form specific interactions with the active sites of enzymes, influencing their activity. The benzyloxycarbonyl (Z) group provides stability and protection during these interactions .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-16(2)12-21(28-25(32)33-15-17-8-4-3-5-9-17)23(29)27-22(24(30)31)13-18-14-26-20-11-7-6-10-19(18)20/h3-11,14,16,21-22,26H,12-13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRUSZPWPXFIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318784
Record name MLS003170855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53262-00-3
Record name MLS003170855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003170855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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